Melagatran is a synthetic, low molecular weight direct thrombin inhibitor. [, , ] It is the active form of the prodrug ximelagatran. [, ] Melagatran serves as a valuable tool in scientific research, particularly in studies investigating the role of thrombin in various biological processes and disease models. [, ]
Melagatran is synthesized as a dipeptide analogue. [] While the specific details of its synthesis are not provided in the given articles, they describe the synthesis of its prodrug, ximelagatran. Ximelagatran involves the addition of an ethyl ester and an N-hydroxy group to melagatran, increasing its lipophilicity and rendering it inactive. [] These groups are cleaved by non-cytochrome P450 mechanisms after oral administration, releasing the active melagatran. []
Melagatran is a small dipeptide analogue that mimics the active binding site of fibrinogen to thrombin. [] While the exact structural data is not provided in the articles, its design is based on mimicking the arginine side pocket of thrombin. [] This structural similarity allows it to bind specifically to the active site of thrombin. []
Melagatran directly and competitively inhibits thrombin, a key enzyme in the coagulation cascade. [, ] This inhibition prevents thrombin from converting fibrinogen to fibrin, the main structural component of blood clots, and also from activating platelets, which play a crucial role in clot formation. [, ] Unlike heparin, melagatran inhibits both free and clot-bound thrombin, potentially providing more comprehensive anticoagulation. []
Thrombosis Research: Melagatran is widely used in preclinical studies to investigate the role of thrombin in the pathogenesis of thrombosis and to evaluate its potential as a therapeutic agent in various thromboembolic disorders. [, , , , ]
Hemodialysis: Studies have explored the feasibility of administering melagatran via dialysis fluid for anticoagulation during hemodialysis. [] This approach aims to improve the safety and efficiency of anticoagulation in patients with renal failure.
Inflammation and Sepsis: Research suggests a role for thrombin in inflammatory processes and sepsis. Melagatran has been utilized to investigate its impact on microvascular permeability, leukocyte adhesion, and organ dysfunction in animal models of endotoxemia. [, ]
Organ Transplantation: Studies have assessed the potential benefits of melagatran in organ transplantation, particularly in reducing renal injury and improving graft survival in animal models. []
Platelet-Monocyte Interactions: Research has investigated the impact of melagatran on platelet-monocyte interactions and the expression of Tissue Factor, a key initiator of coagulation. [] Understanding this interaction is crucial for developing strategies to prevent thrombosis.
Fibrinolysis: Research indicates that melagatran may impact fibrinolysis, the process of clot breakdown, by paradoxically enhancing thrombin generation and subsequently activating thrombin-activatable fibrinolysis inhibitor. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2